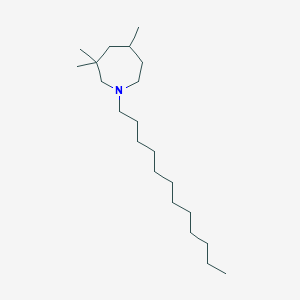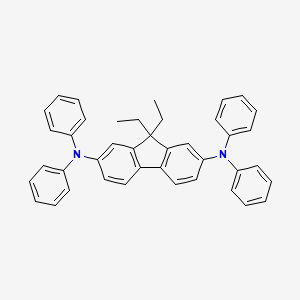
2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester typically involves the esterification of 2-propenoic acid with 4-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro or sulfonic acid groups.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties, such as enhanced thermal stability and chemical resistance.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives, where its unique chemical properties are advantageous.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-Propenoic acid, 2-methyl-, 4-(trifluoromethyl)phenyl ester is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds. These properties make it particularly valuable in applications requiring enhanced performance and durability.
特性
CAS番号 |
110506-07-5 |
|---|---|
分子式 |
C11H9F3O2 |
分子量 |
230.18 g/mol |
IUPAC名 |
[4-(trifluoromethyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(2)10(15)16-9-5-3-8(4-6-9)11(12,13)14/h3-6H,1H2,2H3 |
InChIキー |
CZWUTTDYCQFRLV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


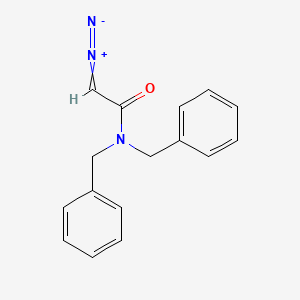
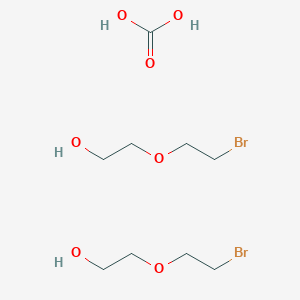
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
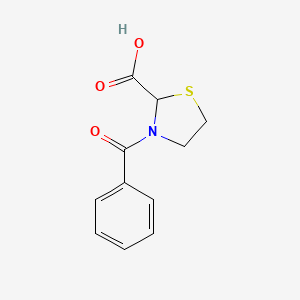
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
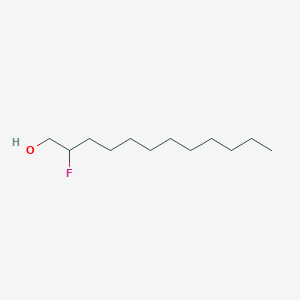
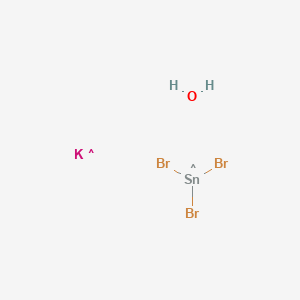
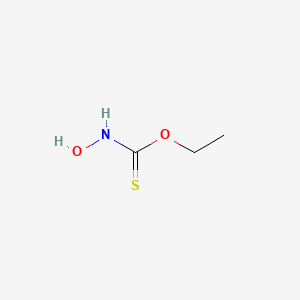
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
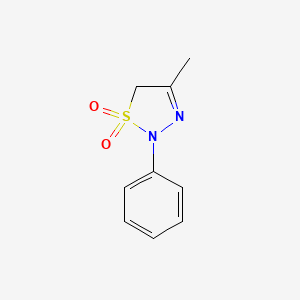
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
